molecular formula C19H24N8 B12246285 6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine

Cat. No.: B12246285
M. Wt: 364.4 g/mol
InChI Key: VRXJCRKYOKXQDT-UHFFFAOYSA-N
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Description

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine derivative with piperazine under suitable conditions.

    Attachment of the purine ring: The final step involves the coupling of the piperazine-pyrimidine intermediate with a purine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethyl-9H-purine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-9-ethylpurine

InChI

InChI=1S/C19H24N8/c1-2-25-13-24-17-18(25)22-12-23-19(17)27-8-6-26(7-9-27)16-10-15(20-11-21-16)14-4-3-5-14/h10-14H,2-9H2,1H3

InChI Key

VRXJCRKYOKXQDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CCC5

Origin of Product

United States

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